4-(Trichlorostannyl)butan-2-one
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Overview
Description
4-(Trichlorostannyl)butan-2-one is an organotin compound characterized by the presence of a trichlorostannyl group attached to a butan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trichlorostannyl)butan-2-one typically involves the reaction of butan-2-one with trichlorostannane under controlled conditions. One common method is the nucleophilic addition of trichlorostannane to the carbonyl group of butan-2-one, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(Trichlorostannyl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichlorostannyl group to other organotin derivatives.
Substitution: The trichlorostannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while reduction can produce various organotin hydrides.
Scientific Research Applications
4-(Trichlorostannyl)butan-2-one has several scientific research applications:
Biology: The compound’s organotin moiety can be explored for potential biological activities, including antimicrobial properties.
Medicine: Research into its potential therapeutic applications, such as anticancer agents, is ongoing.
Industry: It is used in the production of materials with specific properties, such as catalysts and stabilizers.
Mechanism of Action
The mechanism of action of 4-(Trichlorostannyl)butan-2-one involves the interaction of the trichlorostannyl group with various molecular targets. The trichlorostannyl group can form bonds with nucleophilic sites in molecules, leading to the formation of new compounds. The pathways involved in these interactions depend on the specific chemical environment and the presence of other reactive species.
Comparison with Similar Compounds
Similar Compounds
4-(Trimethylstannyl)butan-2-one: Similar structure but with trimethylstannyl group instead of trichlorostannyl.
4-(Tributylstannyl)butan-2-one: Contains a tributylstannyl group, offering different reactivity and applications.
4-(Triphenylstannyl)butan-2-one: Features a triphenylstannyl group, used in different synthetic contexts.
Uniqueness
4-(Trichlorostannyl)butan-2-one is unique due to the presence of the trichlorostannyl group, which imparts distinct reactivity and properties compared to other organotin compounds. Its ability to undergo various chemical transformations makes it a versatile reagent in organic synthesis and industrial applications.
Properties
CAS No. |
59586-09-3 |
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Molecular Formula |
C4H7Cl3OSn |
Molecular Weight |
296.2 g/mol |
IUPAC Name |
4-trichlorostannylbutan-2-one |
InChI |
InChI=1S/C4H7O.3ClH.Sn/c1-3-4(2)5;;;;/h1,3H2,2H3;3*1H;/q;;;;+3/p-3 |
InChI Key |
RZKJLDVUOQNJRP-UHFFFAOYSA-K |
Canonical SMILES |
CC(=O)CC[Sn](Cl)(Cl)Cl |
Origin of Product |
United States |
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